Biological Profile & Bioanalytical Characterization of Hydroxy Terbinafine Metabolites
Biological Profile & Bioanalytical Characterization of Hydroxy Terbinafine Metabolites
Executive Summary: The Metabolic Fork in the Road
In the development and safety profiling of allylamine antifungals, Hydroxy Terbinafine represents a critical node in the metabolic fate of the parent drug, Terbinafine (TBF). While Terbinafine itself is a potent inhibitor of squalene epoxidase, its metabolic byproducts dictate its safety profile.
This guide distinguishes the Hydroxy Terbinafine class of metabolites (formed via oxidative clearance) from the Reactive Aldehyde (TBF-A) metabolites (formed via N-dealkylation). Understanding this distinction is vital for researchers investigating the mechanism of Terbinafine-induced idiosyncratic hepatotoxicity. While hydroxy metabolites are pharmacologically inactive against fungal pathogens, their formation represents a "safe shunting" pathway that competes with bioactivation.
Key Technical Takeaway:
-
Pharmacology: Hydroxy Terbinafine metabolites possess negligible antifungal activity.
-
Toxicology: They serve as stable detoxification products, unlike the reactive metabolite TBF-A (6,6-dimethyl-2-hepten-4-ynal).
-
Bioanalysis: Quantification requires specific LC-MS/MS transitions (m/z 308 → fragment) to distinguish from isomeric N-oxide or dihydrodiol metabolites.
Chemical Identity and Metabolic Formation[1]
Terbinafine undergoes extensive hepatic metabolism, primarily mediated by CYP450 isozymes.[1] The "Hydroxy Terbinafine" designation refers to a group of regioisomers formed by the insertion of an oxygen atom into the naphthalene ring or the tert-butyl side chain.
Metabolic Pathways and Causality
The liver processes Terbinafine through two divergent pathways with opposing safety implications:
-
The Bioactivation Pathway (Risk): N-dealkylation (mediated by CYP2C9, CYP3A4) removes the side chain to form Desmethyl-Terbinafine , which can further degrade into the hepatotoxic aldehyde TBF-A .
-
The Clearance Pathway (Safety): Direct hydroxylation (mediated by CYP1A2, CYP2C9, and others) creates Hydroxy Terbinafine . This polar handle allows for rapid Phase II conjugation (Glucuronidation) and urinary excretion.
Causality Insight: High activity of the hydroxylation pathway effectively reduces the pool of parent drug available for conversion into the toxic TBF-A aldehyde. Thus, Hydroxy Terbinafine levels can be viewed as a biomarker of safe metabolic clearance.
Visualization of Metabolic Fate
The following diagram illustrates the competitive relationship between bioactivation (Red) and detoxification (Green).
Caption: Competitive metabolic pathways of Terbinafine. Green path represents safe clearance; Red path represents bioactivation.
Pharmacological & Toxicological Profile
Antifungal Efficacy (Lack Thereof)
Unlike the parent compound, Hydroxy Terbinafine metabolites do not exhibit significant inhibition of squalene epoxidase.
| Compound | Target | IC50 / MIC | Activity Status |
| Terbinafine | Squalene Epoxidase | 0.002 - 0.006 µg/mL | Active (Fungicidal) |
| Hydroxy Terbinafine | Squalene Epoxidase | > 100 µg/mL | Inactive |
| Desmethyl Terbinafine | Squalene Epoxidase | High µM range | Negligible |
Scientific Rationale: The lipophilic tert-butylacetylene side chain of Terbinafine is crucial for binding to the fungal enzyme. Hydroxylation introduces polarity that disrupts this hydrophobic interaction, rendering the metabolite inactive.
Role in Hepatotoxicity
While Hydroxy Terbinafine is not the toxicant, its formation kinetics are relevant to safety studies.
-
Mechanism: TBF-A (aldehyde) forms protein adducts in the liver, triggering immune-mediated injury (idiosyncratic).
-
Protective Role: Efficient conversion to Hydroxy Terbinafine (and subsequently Carboxybutyl-Terbinafine) sequesters the drug away from the TBF-A pathway.
-
Clinical Relevance: Patients with genetic polymorphisms reducing hydroxylation efficiency (e.g., CYP2C9 poor metabolizers) may theoretically shunt more parent drug toward the toxic N-dealkylation pathway, although this is complex due to multiple compensating enzymes.
Bioanalytical Methodologies
For researchers characterizing these metabolites, distinguishing the hydroxy isomer (m/z 308) from the N-oxide (m/z 308) and the parent (m/z 292) is critical.
LC-MS/MS Quantification Protocol
This protocol is designed for the simultaneous quantification of Terbinafine and Hydroxy Terbinafine in human plasma.
A. Sample Preparation (Protein Precipitation)
-
Rationale: Liquid-Liquid Extraction (LLE) is cleaner but Protein Precipitation (PPT) is faster and recovers polar hydroxy metabolites better than non-polar solvents used in LLE (like hexane).
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 150 µL of Acetonitrile containing Internal Standard (Naftifine or Terbinafine-d7).
-
Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes.
-
Inject 5 µL of supernatant.
B. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge Phenyl or C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold 95% B (Elutes Terbinafine)
-
4.1 min: Re-equilibrate.
-
-
Flow Rate: 0.5 mL/min.
C. Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Self-Validation Check: Ensure the retention time of Hydroxy Terbinafine is earlier than Terbinafine (due to increased polarity).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Terbinafine | 292.2 | 141.1 | 30 | 25 |
| Hydroxy Terbinafine | 308.2 | 141.1* | 32 | 28 |
| Naftifine (IS) | 288.2 | 117.1 | 30 | 25 |
*Note: The 141.1 fragment (naphthalene methyl group) is conserved in both parent and hydroxy metabolites if hydroxylation occurs on the side chain or distal ring. If hydroxylation is on the naphthalene ring, the fragment mass will shift to 157.1. Verify with authentic standards.
Experimental Workflow: Metabolic Stability Assay
To assess the clearance vs. activation ratio in early drug discovery:
-
Incubation: Incubate 1 µM Terbinafine with Human Liver Microsomes (HLM) (0.5 mg/mL protein) + NADPH (1 mM).
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.
-
Analysis: Analyze supernatant via LC-MS/MS monitoring m/z 292 (Parent), 308 (Hydroxy), and 278 (Desmethyl).
-
Calculation:
-
Intrinsic Clearance (CLint) =
-
Metabolic Ratio:
-
Interpretation: A higher ratio indicates a safer metabolic profile (favoring clearance over bioactivation).
-
References
-
Humbert, H., et al. (1995). "Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects."[2] Biopharmaceutics & Drug Disposition. Link
-
Vickers, A. E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions." Drug Metabolism and Disposition. Link
-
Iverson, S. L., et al. (2019). "Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation." Drug Metabolism and Disposition. Link
-
FDA Label (Lamisil). "Clinical Pharmacology: Pharmacokinetics." U.S. Food and Drug Administration.[3][4][5] Link
Sources
- 1. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lamisil vs Terbinafine Comparison - Drugs.com [drugs.com]
